molecular formula C19H16BrN3O3 B2664014 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROPYRAZIN-2-ONE CAS No. 941913-23-1

3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROPYRAZIN-2-ONE

Cat. No.: B2664014
CAS No.: 941913-23-1
M. Wt: 414.259
InChI Key: FTBNSBUGZLHFLC-UHFFFAOYSA-N
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Description

3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROPYRAZIN-2-ONE is a complex organic compound that features a benzodioxole moiety, a bromomethylphenyl group, and a dihydropyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROPYRAZIN-2-ONE typically involves a multi-step process. One common route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROPYRAZIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROPYRAZIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROPYRAZIN-2-ONE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROPYRAZIN-2-ONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-bromo-3-methylphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3/c1-12-8-14(3-4-15(12)20)23-7-6-21-18(19(23)24)22-10-13-2-5-16-17(9-13)26-11-25-16/h2-9H,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBNSBUGZLHFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CN=C(C2=O)NCC3=CC4=C(C=C3)OCO4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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